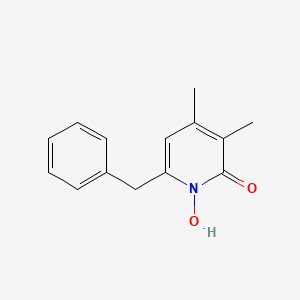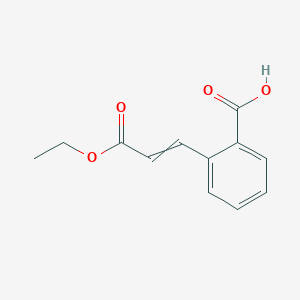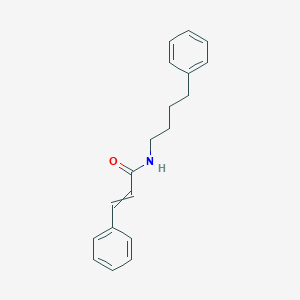
Agn-PC-0ndtpk
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of Agn-PC-0ndtpk involves several synthetic routes and reaction conditions. One common method includes enzymatic deglycosylation followed by rapid labeling with InstantPC dye . This process involves the use of specific enzymes to cleave glycosidic bonds, followed by labeling the released glycans with a fluorescent dye for further analysis . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency .
化学反応の分析
Agn-PC-0ndtpk undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
Agn-PC-0ndtpk has a wide range of scientific research applications. In chemistry, it is used as a reagent for various analytical techniques, including mass spectrometry and chromatography . In biology, it is used for studying glycosylation patterns and protein interactions . In industry, it is used in the production of high-performance materials and as a component in various chemical processes .
作用機序
The mechanism of action of Agn-PC-0ndtpk involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules and modulating their activity . This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used .
類似化合物との比較
Agn-PC-0ndtpk can be compared with other similar compounds, such as P4/mmm-AgN2, P1-AgN7, and P-1-AgN8 . These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity . This compound is unique in its ability to undergo rapid labeling and analysis, making it particularly useful in high-throughput applications .
特性
CAS番号 |
188926-28-5 |
|---|---|
分子式 |
C14H26OSi |
分子量 |
238.44 g/mol |
IUPAC名 |
tert-butyl-(2-ethenylcyclohex-2-en-1-yl)oxy-dimethylsilane |
InChI |
InChI=1S/C14H26OSi/c1-7-12-10-8-9-11-13(12)15-16(5,6)14(2,3)4/h7,10,13H,1,8-9,11H2,2-6H3 |
InChIキー |
GLDNLNBTQJUGIS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1CCCC=C1C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15163396.png)
![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
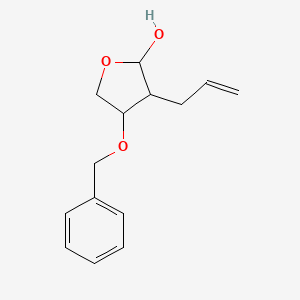
![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)
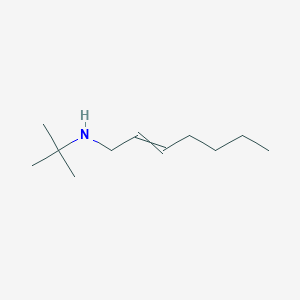
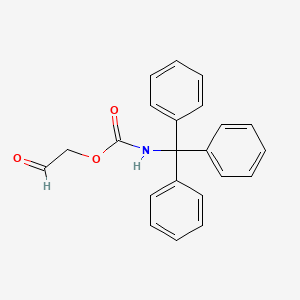
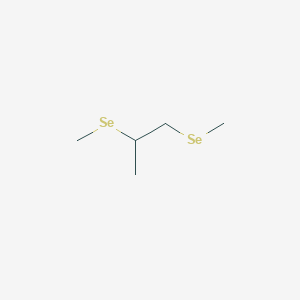
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)
![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)
![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
